1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride
Description
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1955498-64-2) is a spirocyclic compound featuring a fused oxa-azaspiro framework with a furan-2-yl substituent. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.70 g/mol .
Properties
IUPAC Name |
3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDQCHYQPQVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of furan derivatives with appropriate azaspiro precursors. One common method includes the use of furan-2-carbaldehyde and azaspiro compounds under acidic conditions to form the desired spirocyclic structure. The reaction is often carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of zeolites as catalysts in Friedel-Crafts acylation reactions has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Lewis acids like aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds.
Scientific Research Applications
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro ring system can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity metrics (based on –18):
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Substituent Differences |
|---|---|---|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 | C₇H₁₄ClNO | 163.65 | 0.74 | Lacks furan-2-yl group |
| 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | C₉H₁₈ClNO | 207.70 | 0.90 | Larger spiro ring (5.5 system) |
| 1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane | 1934520-62-3 | C₁₀H₁₉NO | 169.26 | N/A | Isopropyl substituent instead of furan |
| 2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl | 614731-73-6 | C₁₄H₁₈ClFNO | 271.76 | N/A | Fluorophenoxy group replaces furan |
Notes:
- The furan-2-yl group in the target compound introduces aromaticity and π-electron density, which may enhance binding interactions in biological systems compared to non-aromatic substituents (e.g., isopropyl) .
Physicochemical Properties
- Solubility: The furan substituent likely improves solubility in polar solvents compared to purely aliphatic analogues (e.g., 1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane) due to its heteroaromatic nature .
- Stability: The hydrochloride salt form enhances stability under standard storage conditions. A related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1417633-09-0), requires storage at 2–8°C under inert atmosphere, suggesting similar handling needs for the target compound .
Biological Activity
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS Number: 1955498-64-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H16ClNO2
- Molecular Weight: 229.7 g/mol
- CAS Number: 1955498-64-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor that is involved in the regulation of glucose metabolism and insulin secretion.
This compound acts primarily by activating GPR119, leading to increased insulin secretion from pancreatic beta cells and enhanced glucose-dependent insulinotropic effects. This mechanism positions it as a potential therapeutic agent for managing type 2 diabetes.
Case Studies and Experimental Data
- Study on GPR119 Agonists : A significant study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of several derivatives of 7-azaspiro[3.5]nonane, including this compound. The compound was identified as a potent GPR119 agonist, showing favorable pharmacokinetic properties in Sprague-Dawley rats and demonstrating a glucose-lowering effect in diabetic models (PubMed ID: 29486951) .
- Anticonvulsant Activity : Another investigation assessed the anticonvulsant properties of related compounds within the spirocyclic series, indicating potential neuroprotective effects that warrant further exploration (Science.gov) .
Comparative Biological Activity Table
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | GPR119 Agonist | Potent agonist with glucose-lowering effects in diabetic rats |
| Related 7-Azaspiro Compounds | Anticonvulsant | Delayed strychnine-induced seizures in animal models |
Pharmacological Profile
The pharmacological profile of this compound suggests its utility in metabolic disorders, particularly type 2 diabetes due to its insulinotropic effects. Further studies are needed to explore its safety profile and long-term efficacy.
Q & A
Q. What are the defining structural features of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride, and how do they influence its bioactivity?
The compound combines a spirocyclic framework (7-oxa-2-azaspiro[3.5]nonane) with a furan-2-yl substituent. The spirocyclic core introduces conformational rigidity, potentially enhancing target binding specificity, while the furan group contributes π-π stacking interactions and hydrogen-bonding capabilities. Its bioisosteric resemblance to pipecolic acid suggests activity in neurotransmitter or enzyme modulation pathways .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Cyclization reactions : Using precursors like epoxides or aziridines under acidic or basic conditions to form the spirocyclic core.
- Functionalization : Introducing the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Salt formation : Conversion to the hydrochloride salt for improved stability and solubility .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : To confirm spirocyclic structure and substituent placement (e.g., ¹H/¹³C NMR for ring junction protons and furan protons).
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
- HPLC/UPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the furan-2-yl group while minimizing side products?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to enhance selectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Stepwise heating (60–80°C) to avoid furan ring decomposition .
- Monitoring : Real-time reaction tracking via TLC or in-situ FTIR to halt reactions at optimal conversion .
Q. How does structural modification of the spirocyclic core affect biological activity?
Comparative studies with analogs reveal:
| Compound | Structural Variation | Biological Impact |
|---|---|---|
| Pipecolic acid | Linear six-membered ring | Natural amino acid activity |
| 7-Azaspiro[3.5]nonane | Nitrogen placement | Altered receptor binding affinity |
| 1-Cyclopropyl derivative | Cyclopropyl substituent | Enhanced metabolic stability |
| The furan-2-yl group in the target compound improves lipophilicity and CNS penetration compared to carboxylate analogs . |
Q. How can contradictions in reported bioactivity data be resolved?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Structural validation : Re-characterize batches via XRD or NOESY to rule out polymorphism or stereochemical drift.
- Dose-response curves : Perform multi-concentration assays to identify non-linear effects .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding to GABA receptors or enzymes (e.g., prolyl hydroxylases).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with activity trends .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Discrepancies often arise from:
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates.
- Starting material quality : Residual moisture in precursors can inhibit cyclization.
- Catalyst lot variability : Trace metal content in Pd catalysts affects coupling efficiency .
Q. How do solvent polarity and pH influence the compound’s stability?
- Aqueous solutions : Hydrolysis of the spirocyclic ether occurs at pH < 3 or > 10, requiring buffered conditions (pH 6–8).
- Organic solvents : Stability in DMSO > ethanol > chloroform due to reduced nucleophilic attack .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
